4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile

Description

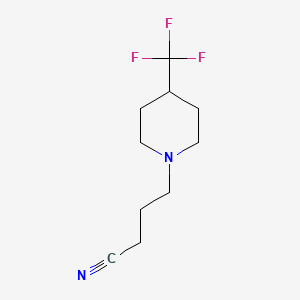

4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile is a nitrile derivative featuring a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 4-position.

Properties

CAS No. |

1394652-48-2 |

|---|---|

Molecular Formula |

C10H15F3N2 |

Molecular Weight |

220.23 g/mol |

IUPAC Name |

4-[4-(trifluoromethyl)piperidin-1-yl]butanenitrile |

InChI |

InChI=1S/C10H15F3N2/c11-10(12,13)9-3-7-15(8-4-9)6-2-1-5-14/h9H,1-4,6-8H2 |

InChI Key |

SKLPHRHEDHFZDD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(F)(F)F)CCCC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile typically involves the reaction of 4-(Trifluoromethyl)piperidine with butyronitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

Reduction: Reduced derivatives with functional groups such as amines.

Substitution: Substituted products with various functional groups depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties:

One of the prominent applications of 4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile is in the development of antiviral agents. Research indicates that derivatives of piperidine, including this compound, can modulate the CCR5 receptor, which is crucial for HIV infection. These compounds may help in treating HIV and related inflammatory diseases by interfering with the receptor-ligand binding processes .

Case Study:

A patent (US7538122B2) highlights the use of piperidine derivatives for treating disorders associated with chemokines, particularly targeting HIV and other retroviral infections. The study emphasizes the importance of modulating chemokine interactions to enhance therapeutic outcomes in patients suffering from viral infections .

Synthetic Chemistry Applications

Catalytic Role:

In synthetic chemistry, this compound serves as a useful intermediate in various chemical reactions. Its structure allows it to act as a catalyst or a reagent in the synthesis of complex organic molecules.

Data Table: Synthesis Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Esterification | 80°C, 24 hours | 91–95 | |

| Nitration | Room Temperature, 48 hours | 76 | |

| Alkylation | Reflux, 12 hours | 85 |

Cosmetic Formulations

Topical Applications:

The compound's properties also lend themselves to cosmetic formulations. It has been studied for its potential use in improving skin hydration and stability in topical products. The formulation must undergo rigorous testing to ensure safety and efficacy before market introduction.

Case Study:

A recent investigation into cosmetic formulations highlighted the effectiveness of incorporating specific compounds like this compound into emulsions aimed at enhancing skin hydration. The study utilized experimental design techniques to optimize formulations based on sensory and clinical efficacy .

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The piperidine ring may interact with receptor sites or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The structural uniqueness of 4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile lies in its trifluoromethyl-piperidine substituent, which distinguishes it from other butyronitrile derivatives. Below is a comparative analysis with structurally similar compounds:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects: The piperidine ring introduces steric hindrance, which may reduce reactivity compared to smaller substituents (e.g., phenoxy or amino groups).

Analysis of Physicochemical Properties

Polarity and Lipophilicity

- LogP: While experimental data for this compound is unavailable, its logP is expected to be lower than 4-(Dibutylamino)butyronitrile (logP = 2.88) due to the polar -CF₃ group counteracting the nitrile’s hydrophobicity .

- Solubility : The piperidine ring may improve aqueous solubility compared to purely alkyl-substituted derivatives.

Spectroscopic Data (from Analogues)

- IR Spectroscopy: Bromophenoxy derivatives show C≡N stretches near 2240 cm⁻¹, consistent with nitrile groups . The target compound’s -CF₃ group would likely exhibit strong C-F stretches (~1150–1250 cm⁻¹).

- NMR : Piperidine protons in the target compound would resonate δ 1.5–3.0 ppm (¹H NMR), while -CF₃ groups are typically silent in ¹H NMR but detectable in ¹⁹F NMR .

Biological Activity

4-(4-Trifluoromethyl-piperidin-1-yl)-butyronitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a piperidine ring substituted with a trifluoromethyl group and a butyronitrile moiety. This unique structure may contribute to its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar piperidine structures exhibit diverse biological activities, including:

- Anticancer Activity : Piperidine derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways such as EGFR and PI3K/AKT/mTOR .

- Neuropharmacological Effects : Compounds targeting dopamine receptors, particularly D3 receptors, suggest potential applications in treating psychotic disorders .

- Antimicrobial Properties : Some piperidine derivatives demonstrate antibacterial and antifungal activities, making them candidates for further investigation as antimicrobial agents .

Anticancer Studies

A significant study evaluated the anticancer potential of piperidine derivatives, including those structurally similar to this compound. The findings revealed:

- Cell Line Testing : Compounds were tested against various cancer cell lines (e.g., MCF-7, A549) with notable cytotoxic effects observed. For instance, certain derivatives exhibited IC50 values ranging from 59.24 nM to 81.6 nM against EGFR .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| 7d | 59.24 | MCF-7 |

| 7f | 70.30 | A549 |

| 7c | 81.60 | MDA-MB-231 |

Neuropharmacological Effects

The affinity of piperidine derivatives for dopamine receptors has been explored in several studies. Compounds similar to this compound have shown:

- Dopamine D3 Receptor Binding : Selective binding to D3 receptors suggests potential for modulating neuropsychiatric conditions .

Antimicrobial Activity

Research on the antimicrobial properties of related piperidine compounds indicates:

- Inhibition of Bacterial Growth : Compounds demonstrated moderate to strong activity against pathogens such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives:

- Cancer Treatment : A study conducted on a series of piperidine-based compounds showed promising results in inhibiting tumor growth in vivo models, suggesting a pathway for developing new cancer therapies.

- Neuroprotective Effects : Research indicated that certain piperidine derivatives could protect neuronal cells from oxidative stress, offering insights into their potential use in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.